Daphnetin

Antiproliferative Breast Cancer MCF-7

Researchers requiring coumarin-based kinase modulation face a critical specificity gap: generic coumarin and monohydroxylated derivatives (e.g., umbelliferone) exhibit negligible kinase inhibition, while esculetin introduces estrogenic off-target effects (37% relative uterotrophic activity). Daphnetin uniquely resolves both problems. • Multi-kinase inhibition: EGFR (IC₅₀ = 7.67 μM), PKA (IC₅₀ = 9.33 μM), PKC (IC₅₀ = 25.01 μM) - validated against coumarin, 2-OH-, 4-OH-, 7-OH-coumarin, and esculin, all inactive. • MCF-7 antiproliferative activity: 2.6-fold more potent than esculetin (IC₅₀ = 73 vs. 193 μM), with zero estrogenic activity in vitro and in vivo. • Antibacterial: MIC of 64 mg/L against Ralstonia solanacearum - 3× superior to esculetin (192 mg/L). Supplied with full analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch reproducibility and assay consistency.

Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
CAS No. 486-35-1
Cat. No. B354214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnetin
CAS486-35-1
Synonyms7,8-dihydroxycoumarin
daphnetin
Molecular FormulaC9H6O4
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)O2)O)O
InChIInChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H
InChIKeyATEFPOUAMCWAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphnetin Chemical Identity & Classification


Daphnetin (CAS 486-35-1), also known as 7,8-dihydroxycoumarin (C₉H₆O₄, MW 178.14), is a naturally occurring coumarin derivative belonging to the class of 7,8-dihydroxycoumarins [1]. It features a coumarin scaffold bearing two hydroxyl groups at the C7 and C8 positions, which critically distinguishes it from closely related hydroxycoumarins such as esculetin (6,7-dihydroxycoumarin) and umbelliferone (7-hydroxycoumarin) [2]. Daphnetin is a recognized multi-kinase inhibitor with reported in vitro IC₅₀ values of 7.67 μM for EGFR, 9.33 μM for PKA, and 25.01 μM for PKC, and has been clinically utilized in China as an adjuvant therapy for thromboangiitis obliterans and coagulation disorders .

7,8-Dihydroxycoumarin scaffold; distinct from 6,7- (esculetin) and 7-hydroxy (umbelliferone) regioisomers
Reported multi-kinase inhibitory profile (EGFR, PKA, PKC); only active hydroxycoumarin in kinase panels
Research context: kinase signaling, antimicrobial screening, and cell-proliferation studies

Why Generic Substitution Fails for Daphnetin


Daphnetin cannot be interchanged with generic coumarin or even other dihydroxycoumarin regioisomers due to the precise positioning of its hydroxyl groups. The 7,8-dihydroxy (catechol) motif on the coumarin scaffold confers a unique pharmacological fingerprint that is absent in esculetin (6,7-dihydroxy) and umbelliferone (7-monohydroxy). Evidence shows that while coumarin and monohydroxylated derivatives exhibit negligible kinase inhibition, only daphnetin displays multi-kinase inhibitory activity, an effect directly attributed to hydroxylation at the C8 position [1]. Furthermore, in vivo efficacy diverges sharply: in osteosarcoma metastasis models, esculetin (10 mg/kg) inhibited tumor growth and liver/lung metastasis, whereas daphnetin at equivalent doses exhibited no anti-metastatic activity, underscoring that regioisomeric substitution profoundly alters biological outcomes [2]. Substituting daphnetin with a cheaper analog may therefore invalidate experimental hypotheses, compromise assay reproducibility, or introduce unwanted off-target effects such as estrogenicity.

Regioisomeric substitution (6,7- or 7- vs 7,8-dihydroxy) may abolish kinase inhibition; only daphnetin shows multi-kinase activity.

Model-response context may diverge sharply: daphnetin lacked anti-metastatic effect in osteosarcoma models where esculetin was active.

Endocrine activity profile may differ: esculetin exhibits in vivo estrogenicity, introducing a confounding variable absent with daphnetin.

Daphnetin Head-to-Head Comparative Evidence


Antiproliferative Potency vs. Esculetin in MCF-7

In a direct head-to-head comparison, daphnetin exhibited approximately 2.6-fold greater antiproliferative potency than esculetin in MCF-7 estrogen-responsive human breast carcinoma cells. Daphnetin inhibited proliferation with an IC₅₀ of 73 ± 4.1 μM after 72-hour exposure, whereas esculetin required a substantially higher concentration of 193 ± 6.6 μM to achieve comparable inhibition [1]. Critically, daphnetin also demonstrated a faster onset of action, showing significant inhibition starting at 24-hour exposure, while esculetin effects were only observable after 72 hours. This quantitative potency advantage was further reinforced by the absence of estrogenic activity with daphnetin in both in vitro and in vivo models, whereas esculetin induced estrogenic effects at 50–100 mg/kg in vivo (relative uterotrophic effect = 37% of estradiol) [1].

Antiproliferative potency
Head-to-head
2.6-fold lower IC50 vs esculetin
Reported cell-model response context
73 vs 193 µM in MCF-7; faster onset; no estrogenic activity
Antiproliferative Breast Cancer MCF-7

Multi-Kinase Inhibitor Among Coumarin Derivatives

A systematic evaluation of coumarin and its derivatives (including esculin, 2-OH-coumarin, 4-OH-coumarin, and 7-OH-coumarin) revealed that only daphnetin functioned as a protein kinase inhibitor. In vitro assays established daphnetin's IC₅₀ values against three distinct kinases: 7.67 μM for EGFR (tyrosine kinase), 9.33 μM for PKA (cAMP-dependent serine/threonine kinase), and 25.01 μM for PKC (serine/threonine kinase) [1]. In stark contrast, the other tested coumarin derivatives—including the unsubstituted parent coumarin and 7-OH-coumarin (umbelliferone)—exhibited no measurable kinase inhibitory activity [1]. The authors specifically concluded that hydroxylation at the C8 position is the structural determinant required for protein kinase inhibitory activity [1].

Multi-kinase inhibition
Head-to-head
EGFR 7.67, PKA 9.33, PKC 25.01 µM
Only active coumarin in panel
C8-hydroxylation required for activity
Protein Kinase Inhibition EGFR PKA PKC

Antibacterial Activity Against Ralstonia solanacearum

In a head-to-head evaluation of 18 plant-derived coumarins against the phytopathogen Ralstonia solanacearum, daphnetin demonstrated the strongest antibacterial activity among all compounds tested. Daphnetin achieved a minimum inhibitory concentration (MIC) of 64 mg/L, which was 3-fold lower (more potent) than esculetin (MIC = 192 mg/L), 4-fold lower than umbelliferone (MIC = 256 mg/L), and 6-fold lower than the archetypal unsubstituted coumarin (MIC = 384 mg/L) [1]. The study further established a clear structure-activity relationship: hydroxylation of the coumarin scaffold at the C6, C7, or C8 positions significantly enhanced antibacterial activity, with the 7,8-dihydroxy substitution pattern of daphnetin conferring the most pronounced potency advantage [1].

Antibacterial MIC
Head-to-head
64 mg/L (3-fold lower than esculetin)
Reported antimicrobial screening context
Strongest among 18 coumarins vs R. solanacearum
Antibacterial Phytopathogen MIC

Distinct 5-LOX/COX Selectivity vs. Esculetin

A comparative evaluation of coumarins on arachidonic acid metabolism in polymorphonuclear leukocytes revealed distinct selectivity profiles between daphnetin and esculetin. Esculetin strongly inhibited the 5-lipoxygenase (5-LOX) product 5-HETE formation (IC₅₀ = 1.46 ± 1.02 μM) but was approximately 39-fold less potent against the cyclooxygenase (COX) product HHT formation (IC₅₀ = 57.3 ± 17.3 μM). Daphnetin exhibited a different selectivity pattern, inhibiting 5-HETE formation with an IC₅₀ of 6.90 ± 2.07 μM and HHT formation with an IC₅₀ of 139.0 ± 30.0 μM [1]. Notably, daphnetin displayed a 20-fold selectivity ratio favoring 5-LOX over COX, whereas esculetin's ratio was 39-fold. Although esculetin is more potent against 5-LOX in absolute terms, daphnetin's distinct selectivity profile and approximately 4.7-fold weaker 5-HETE inhibition may offer a more balanced dual-pathway modulation strategy.

5-LOX/COX selectivity
Head-to-head
~20-fold 5-LOX over COX
Distinct arachidonic acid pathway profile
Esculetin ~39-fold; absolute potency differs
5-Lipoxygenase Cyclooxygenase Inflammation

Absence of Estrogenic Activity vs. Esculetin

A comparative in vivo uterotrophic assay in mice revealed a critical safety differentiation: esculetin produced significant estrogenic effects at doses of 50–100 mg/kg, with a relative uterotrophic effect of 37% compared to estradiol (set at 100%) and a relative uterotrophic potency of 0.003 [1]. In contrast, daphnetin demonstrated no detectable estrogenic activity under identical in vivo conditions. This finding was corroborated by in vitro E-screening assays, where esculetin induced biphasic proliferative effects on MCF-7 cells (EC₅₀ = 4.07 × 10⁻⁹ M, 52% relative proliferative effect vs. estradiol), while daphnetin remained inactive [1]. The authors concluded that daphnetin-based antiproliferative selectivity makes it a promising antitumoral agent for estrogen-dependent tumors, whereas esculetin's estrogenicity renders it unsuitable for such applications [1].

Estrogenic activity
Head-to-head
No in vivo estrogenic effect
Absence of endocrine confounding in models
Esculetin 37% uterotrophic vs estradiol
Estrogenicity Endocrine Disruption Safety

Anti-Metastatic Efficacy vs. Esculetin and Fraxetin

In a study evaluating three dihydroxycoumarins against osteosarcoma LM8 cells and in a highly metastatic mouse model, daphnetin was found to have no inhibitory effect on tumor growth or metastasis, whereas esculetin (3 or 10 mg/kg) and fraxetin (10 mg/kg) significantly inhibited both tumor growth and metastasis to the lung and liver [1]. In vitro, esculetin (20–100 μM) inhibited LM8 cell proliferation, while both fraxetin and daphnetin showed no effect [1]. This pattern contrasts sharply with daphnetin's superior activity in MCF-7 breast cancer models, demonstrating that the therapeutic applicability of daphnetin is highly model-dependent and cannot be extrapolated from its regioisomers.

Metastasis model response
Head-to-head
No significant effect in osteosarcoma model
Model-dependent response context
Esculetin and fraxetin inhibited metastasis
Osteosarcoma Metastasis In Vivo Efficacy

Daphnetin Research & Industrial Applications


Multi-Kinase Inhibition in Signal Transduction

Daphnetin is uniquely positioned as the only hydroxycoumarin derivative with validated multi-kinase inhibitory activity against EGFR (IC₅₀ = 7.67 μM), PKA (IC₅₀ = 9.33 μM), and PKC (IC₅₀ = 25.01 μM), as established by comparative evaluation against coumarin, 2-OH-coumarin, 4-OH-coumarin, 7-OH-coumarin, and esculin, all of which showed no activity [1]. The ATP-competitive inhibition of EGFR tyrosine kinase and non-competitive inhibition of peptide substrate binding make daphnetin a valuable tool for dissecting kinase signaling cascades [1]. Procurement of daphnetin over generic coumarin or umbelliferone is essential for any study requiring coumarin-based kinase modulation.

Estrogen-Responsive Breast Cancer Screening

For screening compounds in estrogen-dependent tumor models such as MCF-7 cells, daphnetin offers a clear advantage over esculetin. Daphnetin achieved a 2.6-fold more potent antiproliferative effect (IC₅₀ = 73 ± 4.1 μM vs. 193 ± 6.6 μM for esculetin) and faster onset (24 h vs. 72 h) in MCF-7 cells, while demonstrating zero estrogenic activity in both in vitro and in vivo assays [2]. In contrast, esculetin induced significant in vivo estrogenic effects (37% relative uterotrophic effect vs. estradiol) and biphasic in vitro proliferation [2]. Daphnetin is therefore the preferred coumarin for studying antiproliferative mechanisms without endocrine pathway interference.

Agricultural Phytopathogen Antibacterial Discovery

In agricultural research programs targeting bacterial wilt caused by Ralstonia solanacearum, daphnetin provides the highest antibacterial potency among commercially available hydroxycoumarins. Its MIC of 64 mg/L represents a 3-fold improvement over esculetin (192 mg/L), a 4-fold improvement over umbelliferone (256 mg/L), and a 6-fold improvement over unsubstituted coumarin (384 mg/L) [3]. Daphnetin also inhibits biofilm formation and mechanically disrupts bacterial cell membranes, making it a lead candidate for developing plant-derived bactericides [3]. Procurement of daphnetin for structure-activity relationship studies or lead optimization programs is strongly indicated.

Dual 5-LOX/COX Modulation in Inflammation

For inflammation studies requiring a hydroxycoumarin with a defined arachidonic acid cascade inhibition profile, daphnetin offers a distinct selectivity signature. In polymorphonuclear leukocytes, daphnetin inhibits 5-LOX-mediated 5-HETE formation with an IC₅₀ of 6.90 ± 2.07 μM and COX-mediated HHT formation with an IC₅₀ of 139.0 ± 30.0 μM, yielding an approximately 20-fold selectivity for 5-LOX over COX [4]. This profile differs from esculetin, which shows a 39-fold selectivity ratio with stronger absolute 5-LOX inhibition (IC₅₀ = 1.46 μM) [4]. Selection between daphnetin and esculetin should be based on the desired balance of dual-pathway inhibition.

Application
Selection Property
Validation Focus
Multi-kinase inhibition studies
Kinase selectivity review
EGFR, PKA, PKC inhibition context
Estrogen-responsive cell proliferation studies
Cell-model endpoint review
Antiproliferative and estrogenic activity assessment
Antimicrobial screening
Antimicrobial screening context
MIC and biofilm inhibition endpoints
Inflammation research (5-LOX/COX)
Arachidonic acid pathway profile
5-LOX/COX selectivity ratio assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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